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  • Product: (4-(Ethylsulfonyl)phenyl)methanol
  • CAS: 917396-45-3

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Protocols & Analytical Methods

Method

Application Notes: The Strategic Role of (4-(Ethylsulfonyl)phenyl)methanol in the Synthesis of Pharmaceutical Intermediates

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the Arylsulfone Moiety (4-(Ethylsulfonyl)phenyl)methanol emerges as a highly strategic building block in modern m...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Arylsulfone Moiety

(4-(Ethylsulfonyl)phenyl)methanol emerges as a highly strategic building block in modern medicinal chemistry. While its direct applications are specialized, its core structural feature—the arylsulfone group—is a linchpin in the design of numerous clinically significant therapeutic agents. The sulfone group is far more than a simple linker; it is a critical pharmacophore that profoundly influences a molecule's physicochemical and pharmacological properties.[1][2]

The power of the sulfone moiety lies in its unique electronic and structural characteristics:

  • Enhanced ADME Properties: The sulfone group is a strong hydrogen bond acceptor and is highly polar. Its incorporation into a drug candidate can lower lipophilicity, which often leads to improved aqueous solubility and better metabolic stability.[1] This contributes to a more favorable Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

  • Target-Specific Interactions: In many enzyme active sites, the sulfonyl oxygens can form crucial hydrogen bonds with amino acid residues, anchoring the drug for optimal orientation and high-affinity binding. This is a hallmark of the selective COX-2 inhibitors.[3]

  • Chemical Stability and Bioisosterism: The sulfone group is chemically robust and resistant to metabolic degradation. It can also serve as a bioisostere for other functionalities, such as ketones or even carboxylic acids, allowing chemists to fine-tune a molecule's properties while retaining its core biological activity.[1]

This guide provides an in-depth look at the practical application of (4-(Ethylsulfonyl)phenyl)methanol in synthesizing a key pharmaceutical intermediate, drawing parallels from the well-established synthesis of selective COX-2 inhibitors like Etoricoxib.

cluster_Moiety Arylsulfone Moiety cluster_Properties Pharmacological Impact cluster_Outcome Therapeutic Advantage Moiety (4-(Ethylsulfonyl)phenyl)methanol Solubility Increased Solubility (Polarity) Moiety->Solubility Metabolism Metabolic Stability (Resistance to Oxidation) Moiety->Metabolism Binding H-Bond Acceptor (Target Binding) Moiety->Binding ADME Improved ADME Profile Solubility->ADME Metabolism->ADME Potency Enhanced Potency & Selectivity Binding->Potency

The influence of the arylsulfone moiety on drug properties.

Part 1: Synthesis of a Key Ketosulfone Intermediate for COX-2 Inhibitors

A primary application of arylsulfone-containing building blocks is in the synthesis of selective cyclooxygenase-2 (COX-2) inhibitors. The drug Etoricoxib, for example, relies on the key intermediate 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone.[4][5] We will detail a robust, two-part protocol for the synthesis of the analogous ethylsulfonyl intermediate, starting from (4-(Ethylsulfonyl)phenyl)methanol. This ketosulfone is a versatile precursor for a new generation of selective inhibitors.

Synthetic Workflow Overview

The overall strategy involves a two-stage process: first, the selective oxidation of the benzylic alcohol of our starting material to a carboxylic acid, followed by a base-mediated condensation with a suitable pyridine ester to form the target ketosulfone.

Two-stage synthesis of the target ketosulfone intermediate.
Protocol 1: Oxidation of (4-(Ethylsulfonyl)phenyl)methanol to (4-(Ethylsulfonyl)phenyl)acetic acid

Rationale: The conversion of the primary alcohol to a carboxylic acid is a foundational step to enable subsequent coupling reactions. While various oxidation methods exist, a two-step process through the aldehyde using a selective oxidant like PCC followed by a Pinnick oxidation is effective. However, for process efficiency, a direct, more powerful oxidation is often preferred. Here, we adapt a procedure using potassium permanganate under basic conditions, which is cost-effective and high-yielding, followed by an esterification and saponification sequence to ensure purity.

Materials:

  • (4-(Ethylsulfonyl)phenyl)methanol

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH)

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Diethyl ether

  • Sodium bicarbonate (saturated solution)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (HCl)

Step-by-Step Methodology:

  • Oxidation:

    • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve (4-(Ethylsulfonyl)phenyl)methanol (1.0 eq) in a 1 M aqueous solution of NaOH (10 volumes).

    • Heat the solution to 80°C.

    • Slowly add potassium permanganate (4.0 eq) in portions over 1 hour, maintaining the temperature. The reaction is exothermic.

    • After the addition is complete, continue stirring at 80°C for 2 hours or until the purple color has discharged and a brown manganese dioxide precipitate forms.

    • Cool the reaction mixture to room temperature and filter through a pad of celite to remove the manganese dioxide. Wash the filter cake with a small amount of hot water.

  • Acidification & Extraction (Crude Acid):

    • Transfer the filtrate to a beaker and cool in an ice bath.

    • Carefully acidify the solution to pH ~2 with concentrated HCl. A white precipitate of crude (4-(ethylsulfonyl)phenyl)acetic acid will form.

    • Filter the solid, wash with cold water, and dry under vacuum.

  • Purification via Esterification/Saponification (Optional but Recommended):

    • Suspend the crude acid in anhydrous methanol (20 volumes) and add concentrated sulfuric acid (0.1 eq) catalytically.

    • Heat the mixture to reflux and stir for 4 hours.

    • Cool the reaction, remove the methanol under reduced pressure, and dissolve the residue in diethyl ether.

    • Wash the ether layer sequentially with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous MgSO₄, filter, and concentrate to yield the methyl ester.

    • To the purified methyl ester, add a 2 M aqueous solution of NaOH (5 volumes) and stir at 50°C for 2 hours to hydrolyze the ester.

    • Cool the solution in an ice bath and acidify with HCl to pH ~2 to precipitate the pure (4-(ethylsulfonyl)phenyl)acetic acid.

    • Filter the purified product, wash with cold water, and dry thoroughly.

Self-Validation: The success of this protocol is validated by the isolation of a white crystalline solid with a sharp melting point. Purity should be confirmed by HPLC and spectroscopic methods (¹H NMR, ¹³C NMR) to ensure complete oxidation and removal of starting material.

Protocol 2: Synthesis of 1-(6-methylpyridin-3-yl)-2-[4-(ethylsulfonyl)phenyl]ethanone

Rationale: This step constructs the core ketosulfone structure. The chosen method is a condensation reaction between the salt of our synthesized carboxylic acid and a pyridine-based ester.[6] The use of a strong base like tert-butoxide with a Grignard reagent (t-BuMgCl) generates a highly reactive enolate from the acetic acid derivative, which then attacks the pyridine ester. This approach is well-documented for the methylsulfonyl analog and provides good yields.[6]

Materials:

  • (4-(Ethylsulfonyl)phenyl)acetic acid (from Protocol 1)

  • Methyl 6-methylnicotinate

  • tert-Butylmagnesium chloride (t-BuMgCl, 1.0 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Ammonium chloride (saturated aqueous solution)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Reaction Setup:

    • In a flame-dried, three-neck round-bottom flask under an inert atmosphere (nitrogen or argon), suspend (4-(Ethylsulfonyl)phenyl)acetic acid (1.0 eq) in anhydrous THF (10 volumes).

    • Heat the mixture to 65-70°C (reflux).

  • Enolate Formation:

    • While maintaining reflux, rapidly add t-BuMgCl (1.0 M solution in THF, 2.1 eq) via syringe.

    • Stir the resulting mixture at reflux for 1 hour. The suspension should become a clearer solution as the magnesium salt forms.

  • Condensation:

    • In a separate flask, prepare a solution of methyl 6-methylnicotinate (1.0 eq) in anhydrous THF (2 volumes).

    • Add the solution of the pyridine ester to the reaction mixture dropwise over 30 minutes while maintaining reflux.

    • Continue to stir at 65-70°C for an additional 2 hours after the addition is complete. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Isolation:

    • Cool the reaction mixture to 0-5°C in an ice bath.

    • Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

    • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

    • Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

    • Remove the solvent under reduced pressure to yield the crude product.

  • Purification:

    • The crude ketosulfone can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) or by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient).

Part 2: Data Presentation & Characterization

Quantitative data for the synthesized intermediates is crucial for validation. The following table provides expected analytical data, extrapolated from known methylsulfonyl analogs and chemical principles.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected ¹H NMR Signals (δ, ppm, CDCl₃)Expected Yield
(4-(Ethylsulfonyl)phenyl)acetic acidC₁₀H₁₂O₄S228.26~7.9 (d, 2H), ~7.5 (d, 2H), ~3.7 (s, 2H), ~3.1 (q, 2H), ~1.2 (t, 3H)75-85%
1-(6-methylpyridin-3-yl)-2-[4-(ethylsulfonyl)phenyl]ethanoneC₁₆H₁₇NO₃S303.38~9.1 (s, 1H), ~8.2 (d, 1H), ~7.9 (d, 2H), ~7.5 (d, 2H), ~7.3 (d, 1H), ~4.3 (s, 2H), ~3.1 (q, 2H), ~2.6 (s, 3H), ~1.2 (t, 3H)60-75%

Part 3: Downstream Applications and Conclusion

The synthesized ketosulfone, 1-(6-methylpyridin-3-yl)-2-[4-(ethylsulfonyl)phenyl]ethanone, is a high-value intermediate. Its primary downstream application is the cyclization to form the core bipyridine structure of Etoricoxib analogs. This is typically achieved by reacting the ketosulfone with a vinamidinium salt followed by treatment with an ammonia source, such as aqueous ammonia or ammonium acetate, under heat.[7][8]

A Ketosulfone Intermediate (From Protocol 2) C Open-chain Intermediate A->C B Vinamidinium Salt B->C E Final API (Etoricoxib Analog) C->E Cyclization D Ammonia Source (e.g., NH4OAc) D->E

Final cyclization step to the active pharmaceutical ingredient.

References

  • ResearchGate. (n.d.). Cyclic sulfoxides and sulfones in drug design | Request PDF. Retrieved March 14, 2026, from [Link]

  • Portico. (n.d.). Etoricoxib. Retrieved March 14, 2026, from [Link]

  • SpringerLink. (2014, February 26). Synthetic strategies to 2′-hydroxy-4′-methylsulfonylacetophenone, a key compound for the preparation of flavonoid derivatives. Retrieved March 14, 2026, from [Link]

  • Semantic Scholar. (2017, October 23). An Efficient, Facile Synthesis of Etoricoxib Substantially Free from Impurities: Isolation, Characterization and Synthesis of Novel Impurity. Retrieved March 14, 2026, from [Link]

  • SpringerLink. (n.d.). Recent developments of synthesis and biological activity of sultone scaffolds in medicinal chemistry. Retrieved March 14, 2026, from [Link]

  • Avensonline. (n.d.). Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives: A Review. Retrieved March 14, 2026, from [Link]

  • Justia Patents. (2014, July 1). Very efficient process for preparing an intermediate of etoricoxib. Retrieved March 14, 2026, from [Link]

  • Thieme Connect. (2016, June 7). Recent Advances in the Synthesis of Sulfones. Retrieved March 14, 2026, from [Link]

  • ResearchGate. (n.d.). The importance of sulfur-containing motifs in drug design and discovery. Retrieved March 14, 2026, from [Link]

  • Google Patents. (2012, September 12). EP2497767A1 - Improved process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.
  • National Center for Biotechnology Information. (n.d.). Design, Synthesis, and Biological Evaluation of New 2-Phenyl-4H-chromen-4-one Derivatives as Selective Cyclooxygenase-2 Inhibitors. Retrieved March 14, 2026, from [Link]

  • PubMed. (2018, January 15). Novel 4-methylsulfonylphenyl derivatives as NSAIDS with preferential COX-2 inhibition. Retrieved March 14, 2026, from [Link]

  • Google Patents. (n.d.). EP2551265A1 - Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.
  • ACS Publications. (n.d.). Synthesis and Biological Evaluation of the 1,5-Diarylpyrazole Class of Cyclooxygenase-2 Inhibitors: Identification of 4-[5-(4-Methylphenyl)-3- (trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, Celecoxib). Retrieved March 14, 2026, from [Link]

  • National Center for Biotechnology Information. (2023, March 2). Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine as selective COX-2 inhibitors. Retrieved March 14, 2026, from [Link]

  • ResearchGate. (2025, August 9). Synthesis of 2-(methylsulfonyl)-5-(4-(methylsulfonyl) phenyl)-4-phenyl-1H-[5-(14) C]imidazole, a selective COX-2 inhibitor, via asymmetrical benzoins. Retrieved March 14, 2026, from [Link]

Sources

Application

Formulation of (4-(Ethylsulfonyl)phenyl)methanol for in vivo studies

Application Note: Formulation Development and Preclinical Administration of (4-(Ethylsulfonyl)phenyl)methanol Molecular Profiling & Formulation Rationale (4-(Ethylsulfonyl)phenyl)methanol (CAS: 917396-45-3) is a bifuncti...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Formulation Development and Preclinical Administration of (4-(Ethylsulfonyl)phenyl)methanol

Molecular Profiling & Formulation Rationale

(4-(Ethylsulfonyl)phenyl)methanol (CAS: 917396-45-3) is a bifunctional small molecule characterized by a hydrophobic phenyl core, a hydrogen-bond donating/accepting benzyl alcohol moiety, and a strongly electron-withdrawing ethylsulfonyl group[1].

The Causality of Poor Solubility: The combination of the polar sulfone and alcohol groups facilitates strong intermolecular hydrogen bonding in the solid state. This high crystal lattice energy often results in "brick dust" physicochemical behavior, rendering the unformulated active pharmaceutical ingredient (API) poorly soluble in purely aqueous media. Consequently, it exhibits characteristics typical of Biopharmaceutics Classification System (BCS) Class II or IV compounds[2]. To achieve reproducible pharmacokinetic (PK) and pharmacodynamic (PD) profiles in vivo, the formulation vehicle must overcome these thermodynamic barriers without inducing vehicle-related toxicity[3],[4].

Vehicle Selection Strategy

Choosing the correct vehicle requires balancing the route of administration with the physicochemical limits of the API.

  • Intravenous (IV) Delivery: IV administration strictly requires a sterile, precipitate-free true solution to prevent fatal pulmonary embolism. Due to the lipophilic core of the API, simple aqueous buffers are insufficient. We recommend a complexation strategy using Sulfobutyl ether-β-cyclodextrin (SBE-β-CD, Captisol®). The polyanionic structure of Captisol provides a lipophilic cavity that encapsulates the hydrophobic phenyl core of the API, while its exterior ensures aqueous compatibility, increasing solubility by orders of magnitude[5],[6]. This approach maintains an excellent systemic safety profile in rodents and prevents precipitation upon dilution in the bloodstream[7],[8]. Alternatively, a co-solvent system utilizing Dimethyl Sulfoxide (DMSO) and Polyethylene Glycol 400 (PEG400) can be used to disrupt the crystal lattice[9],[3].

  • Oral (PO) Delivery: For oral gavage, a kinetically stable suspension is preferred, allowing for higher dose loading without the gastrointestinal toxicity associated with high concentrations of co-solvents. Methylcellulose (MC) provides steric stabilization by increasing vehicle viscosity, while Tween 80 acts as a non-ionic surfactant. Tween 80 reduces the interfacial tension between the hydrophobic API particles and the aqueous phase, ensuring uniform wetting and mitigating Ostwald ripening[3],[4].

Quantitative Formulation Matrix

The following table summarizes the validated vehicle compositions, maximum target concentrations, and mechanistic purposes for preclinical dosing.

RouteFormulation VehicleMax Target ConcentrationStability / StorageMechanistic Purpose
Intravenous (IV) 10% DMSO + 20% Captisol® in Saline5 - 10 mg/mL24 hours at RTTrue solution; CD inclusion complexation prevents precipitation in blood[5],[8].
Intravenous (IV) 20% DMSO + 40% PEG400 + 40% Saline5 - 10 mg/mL4 hours at RTTrue solution; co-solvents thermodynamically disrupt crystal lattice[9],[3].
Oral (PO) 0.5% Methylcellulose + 0.1% Tween 80Up to 50 mg/mL7 days at 4°C (Resuspend before use)Homogeneous suspension; steric stabilization and particle wetting[3],[4].

Self-Validating Experimental Protocols

Protocol A: Preparation of 5 mg/mL IV Solution (10% DMSO / 20% Captisol)

This protocol utilizes complexation to ensure a safe, injectable true solution.

  • API Solubilization: Weigh 5.0 mg of (4-(Ethylsulfonyl)phenyl)methanol into a sterile glass vial. Add 100 µL of anhydrous DMSO. Vortex continuously for 2 minutes until a completely clear solution is achieved.

    • Causality: DMSO is required as the primary solvent to break the strong intermolecular hydrogen bonds of the sulfone and alcohol groups[2].

  • Cyclodextrin Hydration: In a separate vial, prepare a 22.2% (w/v) Captisol solution in 0.9% sterile saline. Stir until completely dissolved.

  • Complexation: Dropwise, add 900 µL of the Captisol solution to the DMSO/API mixture while vortexing vigorously.

    • Critical Step: Slow addition prevents localized supersaturation and precipitation of the API before it can partition into the hydrophobic cavity of the cyclodextrin[5].

  • In-Process Validation (Self-Validation): Centrifuge the final mixture at 10,000 x g for 5 minutes. Carefully inspect the bottom of the vial under a strong light source. If a pellet is present, the formulation has failed (precipitation) and cannot be injected. If clear, filter the supernatant through a 0.22 µm PTFE syringe filter.

  • Quantification: Analyze the filtrate via HPLC to confirm the final concentration is 5 mg/mL (±10%) prior to dosing.

Protocol B: Preparation of 10 mg/mL PO Suspension (0.5% MC / 0.1% Tween 80)

This protocol creates a kinetically stable suspension for oral gavage.

  • Vehicle Preparation: Heat 50 mL of purified water to 80°C. Disperse 0.5 g of Methylcellulose (MC, 400 cP) powder into the hot water with high-shear stirring. Cool to 4°C while stirring to allow complete hydration and polymer chain extension. Add 0.1 mL of Tween 80 and mix gently to avoid foaming.

  • Wetting the API: Weigh 10.0 mg of the API into a mortar. Add 50 µL of the MC/Tween 80 vehicle. Use a pestle to triturate the powder into a smooth, uniform paste.

    • Causality: Trituration with a surfactant (Tween 80) displaces adsorbed air from the hydrophobic API particles, preventing them from floating and ensuring a uniform particle size distribution[3],[4].

  • Geometric Dilution: Gradually add the remaining 950 µL of the vehicle in 200 µL increments, triturating thoroughly after each addition.

  • In-Process Validation: Transfer the suspension to a glass vial. Allow it to sit undisturbed for 30 minutes. If rapid sedimentation occurs (visible clearing at the top), the particle size is too large or the vehicle viscosity is too low. Re-homogenize using a probe sonicator (3 x 10-second pulses on ice) and re-evaluate.

Mechanistic Workflow Diagram

Caption: Workflow for preclinical formulation and validation of (4-(Ethylsulfonyl)phenyl)methanol.

References

  • Srce.hr. "Preclinical formulation for the pharmacokinetics and efficacy of GBO-006". Srce. Available at: [Link]

  • Drug Development & Delivery. "EXECUTIVE INTERVIEW - Ligand: Effective Drug Delivery Solutions With Captisol". Drug-Dev. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). "CLINICAL REVIEW(S) - NDA 210864 SESQUIENT". FDA.gov. Available at: [Link]

  • An, L., & De Bruyn, T. "Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics". Pharmaceuticals (Basel). Available at: [Link]

  • Koltun, M., et al. "Preclinical comparison of intravenous melphalan pharmacokinetics administered in formulations containing either (SBE)7 m-β-cyclodextrin or a co-solvent system". Biopharm Drug Dispos. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: HPLC Analysis of (4-(Ethylsulfonyl)phenyl)methanol

Welcome to the Technical Support Center for the chromatographic analysis of (4-(Ethylsulfonyl)phenyl)methanol (CAS: 917396-45-3). This guide is engineered for researchers and drug development professionals who require ro...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the chromatographic analysis of (4-(Ethylsulfonyl)phenyl)methanol (CAS: 917396-45-3). This guide is engineered for researchers and drug development professionals who require robust, reproducible High-Performance Liquid Chromatography (HPLC) methods.

Here, we bypass generic advice to focus on the specific physicochemical behavior of this molecule. By understanding the causality behind its chromatographic interactions, you can systematically eliminate artifacts, stabilize retention times, and ensure quantitative accuracy.

Part 1: Mechanistic Causality & Retention Dynamics

To troubleshoot an assay, one must first understand the analyte. (4-(Ethylsulfonyl)phenyl)methanol possesses a hydrophobic phenyl ring flanked by two highly polar moieties: an ethylsulfonyl group (strong dipole, hydrogen-bond acceptor) and a hydroxymethyl group (hydrogen-bond donor and acceptor).

In Reversed-Phase HPLC (RP-HPLC), the primary retention mechanism is the hydrophobic interaction between the phenyl ring and the C18 stationary phase. However, the polar sulfonyl and hydroxyl groups are highly prone to secondary interactions with residual silanol groups (Si-OH) on the silica support matrix. When the mobile phase pH exceeds 3.5, these silanols ionize into negatively charged species (Si-O⁻), creating strong electrostatic and polar interactions with the analyte. This dual-retention mechanism is the primary cause of peak tailing and baseline distortion[1].

Mechanism cluster_0 Analyte Moieties cluster_1 Stationary Phase (C18) Analyte (4-(Ethylsulfonyl)phenyl)methanol Hydrophobic Phenyl Ring (Hydrophobic) Analyte->Hydrophobic Polar Sulfonyl & Hydroxyl (Polar / H-Bonding) Analyte->Polar Alkyl C18 Alkyl Chains Hydrophobic->Alkyl Primary Retention (Ideal) Silanol Ionized Silanols (Si-O⁻) Polar->Silanol Secondary Interaction (Causes Tailing)

Chromatographic retention mechanisms and secondary interactions causing peak tailing.

Part 2: Troubleshooting Guide & FAQs

Q1: Why am I observing severe peak tailing (Asymmetry Factor > 1.2) for this compound? A1: Peak tailing occurs when the analyte experiences multiple retention mechanisms simultaneously [2]. For (4-(Ethylsulfonyl)phenyl)methanol, the polar sulfonyl and hydroxyl groups are interacting with exposed, ionized silanol groups on your column. Resolution: Lower the pH of your aqueous mobile phase to 2.5 using phosphoric or formic acid. This protonates the silanols, neutralizing their charge and neutralizing the secondary interaction [3]. Additionally, ensure you are using a highly deactivated, fully end-capped C18 column.

Q2: My peaks are fronting (leading edge is broader than the trailing edge). What causes this? A2: Peak fronting is typically a symptom of sample solvent mismatch or column bed collapse [2]. If you dissolve (4-(Ethylsulfonyl)phenyl)methanol in 100% organic solvent (like pure acetonitrile or methanol) but inject it into a highly aqueous mobile phase, the sample travels faster than the mobile phase can equilibrate it. Resolution: Always dissolve your sample in the initial mobile phase composition (e.g., 80:20 Water:Acetonitrile) [3].

Q3: The retention time of the peak is shifting slightly with every injection. How do I stabilize it? A3: Retention time drift for polar-aromatic compounds is often caused by inadequate column equilibration or the selective evaporation of the organic modifier in the mobile phase reservoir. Resolution: Flush the system with the mobile phase for at least 15–30 minutes until the baseline is completely stable[3]. Use capped mobile phase bottles to prevent acetonitrile evaporation.

Q4: How can I rule out instrument hardware as the cause of poor peak shape? A4: Extra-column band broadening (dead volume) from poorly seated fittings or excessively long capillary tubing can mimic chemical peak tailing, especially for early-eluting peaks [4]. Resolution: Reconnect the column with zero-dead-volume PEEK or stainless-steel fittings, ensuring the tubing is pushed entirely flush against the column frit before tightening [5].

Workflow A Symptom: Peak Tailing (As > 1.2) B Is Mobile Phase pH > 3.5? A->B C Lower pH to 2.5 (Protonate Silanols) B->C Yes D Check System Dead Volume B->D No E Re-seat Fittings & Reduce Tubing D->E High Volume F Check Column Chemistry D->F Optimal G Switch to End-Capped C18 F->G Exposed Silanols

Troubleshooting workflow for resolving HPLC peak tailing.

Part 3: Self-Validating Standard Operating Procedure (SOP)

To ensure absolute reproducibility, follow this self-validating protocol for the analysis of (4-(Ethylsulfonyl)phenyl)methanol.

Step 1: Mobile Phase Preparation
  • Aqueous Phase (A): Weigh out 3.40 g of KH₂PO₄ to make a 25 mM solution in 1 L of HPLC-grade water [3].

  • pH Adjustment: Place a calibrated pH electrode into the solution. Slowly add phosphoric acid dropwise while stirring.

    • Self-Validation Check: The pH meter must read 2.5 ± 0.1. Do not proceed if the pH fluctuates. This low pH is critical to protonate residual silanols[3].

  • Organic Phase (B): 100% HPLC-grade Acetonitrile.

  • Filtration: Filter both phases through a 0.2 µm PTFE membrane and degas via sonication for 10 minutes.

Step 2: System Equilibration & Hardware Validation
  • Install an end-capped C18 column (e.g., 150 x 4.6 mm, 3 µm).

  • Set the pump to deliver a 70:30 (A:B) isocratic flow at 1.0 mL/min.

  • Monitor the baseline at 225 nm (optimal for the substituted phenyl ring).

    • Self-Validation Check: Wait until the system pressure delta is < 10 bar and the UV baseline drift is < 1 mAU/min. If pressure fluctuates, purge the pump to remove air bubbles.

Step 3: Sample Preparation
  • Weigh 10 mg of (4-(Ethylsulfonyl)phenyl)methanol standard.

  • Dissolve the standard in 10 mL of the initial mobile phase (70:30 Aqueous:Organic) to prevent solvent mismatch[3].

  • Vortex for 30 seconds and filter through a 0.22 µm syringe filter into an HPLC vial.

    • Self-Validation Check: Visually inspect the vial. The solution must be completely clear with no particulate matter, which could cause column frits to block and induce peak fronting [1].

Part 4: Quantitative Data & Troubleshooting Matrices

Use the following matrices to benchmark your chromatographic performance and rapidly diagnose deviations.

Table 1: System Suitability Parameters & Thresholds
Chromatographic ParameterTarget ValueCritical Action ThresholdMechanistic Corrective Action
Peak Asymmetry (As) 1.00 – 1.15> 1.20 Lower aqueous pH to 2.5; switch to a highly deactivated/end-capped column[1].
Retention Time (tR) ~ 4.5 – 5.5 minRSD > 1.0% Check pump check-valves for leaks; ensure mobile phase bottles are capped to prevent evaporation.
Theoretical Plates (N) > 10,000< 8,000 Eliminate extra-column dead volume; re-seat PEEK fittings flush to the column[5].
Resolution (Rs) > 2.0< 1.5 Decrease the percentage of organic modifier (Acetonitrile) by 5% to increase retention and separation.
Table 2: Diagnostic Matrix for Peak Distortion
Visual SymptomPrimary CauseSecondary CauseImmediate Fix
Tailing Peak Secondary silanol interactions[2]Column degradationAdjust pH to 2.5; Replace column[3][5]
Fronting Peak Sample solvent mismatch[3]Column channelingDissolve sample in mobile phase[3]
Broad Peak Extra-column band broadening[4]Large detector time constantShorten capillary tubing[4]
Split Peak Blocked column inlet frit[1]Sample overloadBackflush column or replace frit[1]

References

  • HPLC Troubleshooting Guide - University of Pittsburgh (Pitt.edu). Retrieved from: [Link]

  • HPLC Troubleshooting - Tailing Peaks - Shimadzu UK Limited (Zendesk). Retrieved from:[Link]

  • Peak Tailing in HPLC - Element Lab Solutions. Retrieved from: [Link]

  • How to Reduce Peak Tailing in HPLC? - Phenomenex. Retrieved from: [Link]

Sources

Optimization

Technical Support Center: Catalyst Deactivation in Reactions Involving (4-(Ethylsulfonyl)phenyl)methanol

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (4-(Ethylsulfonyl)phenyl)methanol. This guide provides in-depth troubleshooting for a critical challeng...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (4-(Ethylsulfonyl)phenyl)methanol. This guide provides in-depth troubleshooting for a critical challenge in synthetic chemistry: catalyst deactivation. By understanding the root causes of catalyst failure, you can optimize your reaction conditions, improve yields, and ensure the robustness of your synthetic processes.

I. Frequently Asked Questions (FAQs)

Q1: My reaction has stalled or is showing significantly reduced conversion. How do I know if catalyst deactivation is the culprit?

A1: Catalyst deactivation is a primary suspect when a previously reliable reaction underperforms. Key indicators include:

  • Stalled Reaction Progress: The reaction stops before reaching the expected conversion, even with extended reaction times.

  • Decreased Reaction Rate: The time required to reach a certain conversion is significantly longer than in previous successful runs.

  • Inconsistent Results: Batch-to-batch variability becomes a problem, with some reactions proceeding as expected while others fail.

  • Unchanged Starting Materials: Analysis of the reaction mixture shows a high percentage of unreacted (4-(Ethylsulfonyl)phenyl)methanol.

To confirm catalyst deactivation, consider running a control experiment with a fresh batch of catalyst under identical conditions. If the reaction proceeds normally, it strongly suggests the original catalyst was inactive.[1]

Q2: What are the most common reasons for catalyst deactivation in reactions with (4-(Ethylsulfonyl)phenyl)methanol?

A2: The primary causes of catalyst deactivation can be broadly categorized into chemical, thermal, and mechanical mechanisms.[2][3] For reactions involving (4-(Ethylsulfonyl)phenyl)methanol, the most prevalent issues are:

  • Poisoning: Impurities in the starting materials, solvents, or reaction atmosphere can strongly adsorb to the active sites of the catalyst, rendering them inaccessible.[2][4][5] Sulfur-containing compounds are notorious poisons for many metal catalysts.[5]

  • Fouling or Coking: The deposition of carbonaceous materials (coke) or other high-molecular-weight byproducts on the catalyst surface can block active sites and pores.[4][6]

  • Thermal Degradation (Sintering): High reaction temperatures can cause the small, highly active metal particles of a supported catalyst to agglomerate into larger, less active particles, reducing the catalyst's surface area.[3][5]

  • Leaching: The active metal component of a heterogeneous catalyst can dissolve into the reaction medium, leading to a permanent loss of catalytic activity.[4]

Q3: Can the sulfonyl group in (4-(Ethylsulfonyl)phenyl)methanol itself contribute to catalyst deactivation?

A3: Yes, the sulfonyl group can play a role in catalyst deactivation, although it is often substrate and catalyst dependent. The sulfur atom in the sulfonyl group can interact with the active sites of certain metal catalysts, potentially leading to poisoning.[7] The nature of this interaction depends on the specific metal and the reaction conditions.

Q4: Are there specific types of reactions involving (4-(Ethylsulfonyl)phenyl)methanol that are more prone to catalyst deactivation?

A4: Oxidation and reduction reactions are common transformations for (4-(Ethylsulfonyl)phenyl)methanol and can be susceptible to catalyst deactivation.

  • Oxidation Reactions: The oxidation of the methanol group to an aldehyde or carboxylic acid often employs metal-based catalysts (e.g., Ru, Pd, Pt) or mediated systems like TEMPO.[8][9][10] These can be prone to poisoning and thermal degradation.

  • Reduction/Hydrogenation Reactions: Hydrogenation of the aromatic ring or other functional groups can be sensitive to impurities that poison noble metal catalysts like Platinum or Palladium.[1]

II. Troubleshooting Guides

This section provides detailed troubleshooting workflows for common scenarios of catalyst deactivation.

Scenario 1: Sudden and Complete Loss of Activity

Observed Problem: The reaction shows no conversion from the start, or the reaction stops abruptly.

Potential Cause: Severe catalyst poisoning.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for sudden catalyst inactivity.

Protocol 1: Purification of Starting Materials
  • (4-(Ethylsulfonyl)phenyl)methanol: Recrystallize from a suitable solvent system (e.g., ethanol/water) to remove non-polar and polar impurities.

  • Solvents: Use freshly distilled, anhydrous solvents. If using commercial solvents, ensure they are of high purity and stored under an inert atmosphere.

  • Gaseous Reagents (e.g., H₂, O₂): Pass the gas through a purification train to remove trace contaminants like sulfur compounds or moisture.

Scenario 2: Gradual Decline in Catalyst Performance Over Time or with Catalyst Recycling

Observed Problem: The reaction rate slows down over several runs, or the catalyst loses activity after being recycled.

Potential Causes: Fouling (coking), thermal degradation (sintering), or leaching.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for gradual catalyst deactivation.

Protocol 2: Catalyst Regeneration

The appropriate regeneration method depends on the nature of the deactivation.

Deactivation MechanismRegeneration ProtocolKey Considerations
Fouling (Coking) Oxidative Treatment: Carefully heat the catalyst in a controlled flow of dilute air or oxygen. This burns off the carbonaceous deposits.[11]The temperature must be carefully controlled to avoid sintering the catalyst.
Fouling (Coking) Solvent Washing: Wash the catalyst with a solvent that can dissolve the fouling agents.This is a milder approach and may not be effective for all types of coke.
Reversible Poisoning Thermal Treatment: Heating the catalyst under vacuum or in a flow of inert gas can sometimes desorb weakly bound poisons.The effectiveness is highly dependent on the nature of the poison.

Important Note: Regeneration is not always possible or complete. In cases of severe sintering or irreversible poisoning, the catalyst will need to be replaced.[2]

III. Advanced Catalyst Characterization

When troubleshooting proves inconclusive, advanced characterization of both the fresh and spent catalyst can provide valuable insights into the deactivation mechanism.

TechniqueInformation Provided
BET Surface Area Analysis Measures the surface area of the catalyst. A significant decrease in surface area suggests sintering or pore blockage due to fouling.[2]
Elemental Analysis (e.g., ICP-MS, XRF) Can identify the presence of potential poisons on the catalyst surface.
Temperature Programmed Desorption/Oxidation (TPD/TPO) Helps to characterize the nature and amount of adsorbed species or coke on the catalyst surface.
Microscopy (e.g., TEM, SEM) Provides visual evidence of changes in catalyst morphology, such as particle agglomeration (sintering).

By systematically applying these troubleshooting strategies and, when necessary, employing advanced characterization techniques, researchers can effectively diagnose and mitigate catalyst deactivation in reactions involving (4-(Ethylsulfonyl)phenyl)methanol, leading to more efficient and reliable synthetic processes.

IV. References

  • ChemCatBio. (n.d.). Three Sources of Catalyst Deactivation and How To Mitigate Them. Retrieved from [Link]

  • Nature of sulfonyl deactivation/activation by metal catalysts. (n.d.). RSC Publishing. Retrieved from [Link]

  • Badalyan, A., & Stahl, S. S. (2019). Molecular Electrocatalysts for Alcohol Oxidation: Insights and Challenges for Catalyst Design. ACS Applied Energy Materials. Retrieved from [Link]

  • (n.d.). Catalyst regeneration pathway: calculated molecular structures and energies. ResearchGate. Retrieved from [Link]

  • Ciriminna, R., & Pagliaro, M. (2013). Evolution of Methods for the Oxidation of Primary Alcohols to Carboxylic Acids. PMC - NIH. Retrieved from [Link]

  • Sheldon, R. A., Arends, I. W. C. E., & ten Brink, G.-J. (2002). Green, Catalytic Oxidations of Alcohols. Accounts of Chemical Research - ACS Publications. Retrieved from [Link]

  • Mamontov, G. V., & Sobolev, V. I. (2018). Ag-Based Catalysts in Heterogeneous Selective Oxidation of Alcohols: A Review. MDPI. Retrieved from [Link]

  • Ahmed, M. A. A. (n.d.). Catalyst deactivation Common causes. AmmoniaKnowHow. Retrieved from [Link]

  • (4-methylsulfonyl-phenyl)-methanol. (2025, May 20). Chemical Synthesis Database. Retrieved from [Link]

  • Bartholomew, C. H. (n.d.). Mechanisms of catalyst deactivation. SciSpace. Retrieved from [Link]

  • Mechanisms and rates of catalyst deactivation in methanol-to-hydrocarbons conversion. (n.d.). Retrieved from [Link]

  • Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. (n.d.). Google Patents. Retrieved from

  • Synthesis of 4-(methylsulfonyl)phenyl. (n.d.). PrepChem.com. Retrieved from [Link]

  • Al-megren, H. A., & Chen, J. G. (2025, August 14). Unlocking catalytic longevity: a critical review of catalyst deactivation pathways and regeneration technologies. RSC Publishing. Retrieved from [Link]

  • Role of Catalyst Deactivation and Regeneration in Methanol Production. (2025, August 10). ResearchGate. Retrieved from [Link]

  • A process for the preparation of etoricoxib. (2014, August 20). Patent 2479166 - EPO. Retrieved from [Link]

  • Wu, J., & Zhang, J. (2015, December 14). In Situ Generated Platinum Catalyst for Methanol Oxidation via Electrochemical Oxidation of Bis(trifluoromethylsulfonyl)imide An. CDC Stacks. Retrieved from [Link]

  • (PDF) Catalysts for Methanol Oxidation. (n.d.). ResearchGate. Retrieved from [Link]

  • Ye, J., & Liu, C. (2014, January 1). Methanol synthesis from CO2 hydrogenation over a Pd 4/In2O3 model catalyst. Retrieved from [Link]

  • Chuang, S. S. C., & Peden, C. H. F. (2017, September 19). Methanol Synthesis and Decomposition Reactions Catalyzed by a Model Catalyst Developed From Bis(1,5-diphenyl-1,3,5-pentanetrionato)dicopper(II)/Silica. PubMed. Retrieved from [Link]

  • Effect of solvent on the hydrogenation of 4-phenyl-2-butanone over Pt based catalysts. (2026, January 19). Retrieved from [Link]

  • Fernandes, D. M., & da Silva, M. J. (2021, November 13). Chitosan with Sulfonic Groups: A Catalyst for the Esterification of Caprylic Acid with Methanol. PMC. Retrieved from [Link]

  • Effect of methanol, ethylene glycol and their oxidation by-products on the activity of Pt-based oxygen-reduction catalysts. (n.d.). DOI. Retrieved from [Link]

  • Noor, I., & Yilmaz, E. (2024, November 13). Synthesis of MOF-supported Pt catalyst with high electrochemical oxidation activity for methanol oxidation. PMC. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Enhancing the Stability of (4-(Ethylsulfonyl)phenyl)methanol Derivatives

Welcome to the technical support center for (4-(Ethylsulfonyl)phenyl)methanol and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshootin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for (4-(Ethylsulfonyl)phenyl)methanol and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the stability of these compounds. Our goal is to equip you with the knowledge to anticipate and address common challenges encountered during your experiments, ensuring the integrity and reliability of your results.

I. Troubleshooting Guide: Addressing Common Stability Issues

This section addresses specific problems you may encounter during the handling, storage, and experimental use of (4-(Ethylsulfonyl)phenyl)methanol derivatives.

Issue 1: Unexpected Degradation of the Compound in Solution

Question: I am observing a rapid loss of my (4-(Ethylsulfonyl)phenyl)methanol derivative in solution, even under what I consider to be standard laboratory conditions. What are the likely causes and how can I mitigate this?

Answer:

Rapid degradation in solution is a frequent challenge with benzylic alcohols, a class to which (4-(Ethylsulfonyl)phenyl)methanol belongs. The primary culprits are typically oxidation and pH-mediated reactions.

Root Causes & Explanations:

  • Oxidation: The benzylic alcohol moiety is susceptible to oxidation, which can convert the methanol group into an aldehyde or a carboxylic acid. This process can be accelerated by exposure to atmospheric oxygen, trace metal ion contaminants, or light. The resulting impurities can compromise the purity and biological activity of your compound.

  • pH Instability: While sulfonamides are generally stable in acidic conditions, the benzylic alcohol group can be sensitive to both strongly acidic and basic environments.[1] Under acidic conditions, protonation of the hydroxyl group can lead to the formation of a stabilized benzylic carbocation, which can then undergo further reactions. In strongly basic media, deprotonation can occur, potentially leading to other degradation pathways.

Troubleshooting Protocol:

  • Solvent Degassing: Before preparing your solutions, degas your solvents to remove dissolved oxygen. This can be achieved by sparging with an inert gas (e.g., nitrogen or argon) for 15-30 minutes or by using several freeze-pump-thaw cycles.

  • Use of Antioxidants: Consider adding a small amount of an antioxidant to your solution. Common choices include butylated hydroxytoluene (BHT) or ascorbic acid at low concentrations (e.g., 0.01-0.1%).

  • pH Control: Buffer your solutions to a pH range where the compound exhibits maximum stability. For many sulfonamide-containing compounds, a slightly acidic to neutral pH (pH 4-7) is often optimal.

  • Chelating Agents: If metal-catalyzed oxidation is suspected, add a chelating agent like ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 0.1-1 mM) to sequester trace metal ions.

  • Light Protection: Prepare and store your solutions in amber vials or wrap your containers in aluminum foil to protect them from light, which can catalyze oxidative degradation.

Issue 2: Formation of Insoluble Precipitates During Storage

Question: My stock solution of a (4-(Ethylsulfonyl)phenyl)methanol derivative, which was initially clear, has developed a precipitate after being stored in the refrigerator. What is causing this and how can I prevent it?

Answer:

Precipitation upon storage is often due to poor solubility at lower temperatures or changes in the solution's properties over time.

Root Causes & Explanations:

  • Temperature-Dependent Solubility: Many organic compounds have reduced solubility at lower temperatures. While refrigeration is generally recommended to slow degradation, it can lead to the compound precipitating out of solution if the concentration is near its saturation point at that temperature.

  • pH Shift: If the solution is not adequately buffered, absorption of atmospheric carbon dioxide can lower the pH, potentially affecting the solubility of your compound.

  • Degradation to a Less Soluble Product: It's possible that the precipitate is not the parent compound but a degradation product with lower solubility in your chosen solvent system.

Troubleshooting Protocol:

  • Solubility Assessment: Determine the solubility of your compound in the chosen solvent at both room temperature and the intended storage temperature. This will help you prepare stock solutions at concentrations that will remain stable.

  • Co-Solvent System: If solubility in a single solvent is an issue, consider using a co-solvent system. For example, a mixture of an organic solvent like DMSO or ethanol with an aqueous buffer can enhance solubility.

  • Gentle Re-dissolution: Before use, allow the solution to warm to room temperature and gently agitate it to see if the precipitate redissolves. If it does, it is likely a solubility issue. If not, it may be a degradation product.

  • Filtration: If the precipitate does not redissolve, it should be removed by filtration through a 0.22 µm syringe filter before use to ensure the accuracy of your experimental concentrations.

  • Re-analysis of the Solution: Analyze the supernatant by a suitable analytical method like HPLC to determine the actual concentration of the compound after precipitation and filtration.

Issue 3: Inconsistent Results in Biological Assays

Question: I am getting variable results in my cell-based assays using a (4-(Ethylsulfonyl)phenyl)methanol derivative. Could this be related to compound stability?

Answer:

Inconsistent biological data is a classic indicator of compound instability in the assay medium. The complex nature of biological media can present several challenges.

Root Causes & Explanations:

  • Interaction with Media Components: Cell culture media contain a rich mixture of salts, amino acids, vitamins, and proteins that can interact with your compound. For instance, components can catalyze degradation or the compound can bind to proteins like serum albumin, reducing its effective concentration.

  • Metabolic Degradation: If you are working with live cells, they may be metabolizing your compound, leading to a decrease in its concentration over the course of the experiment.[2]

  • pH and Temperature Effects in the Incubator: The standard incubator conditions of 37°C and a CO2-controlled atmosphere (which maintains the pH of the medium) can accelerate degradation reactions compared to storage conditions.

Troubleshooting Protocol:

  • Stability in Assay Media: Perform a preliminary experiment to assess the stability of your compound in the complete cell culture medium under your assay conditions (e.g., 37°C, 5% CO2) over the time course of your experiment. Aliquots can be taken at different time points and analyzed by HPLC to quantify the remaining compound.

  • Serum Effects: If your medium contains fetal bovine serum (FBS) or other serum products, test for compound stability in both the presence and absence of serum to determine if protein binding or serum-component-mediated degradation is occurring.

  • Fresh Preparations: Always prepare fresh dilutions of your compound from a stable stock solution immediately before each experiment. Avoid repeated freeze-thaw cycles of stock solutions.

  • Control Experiments: Include appropriate controls in your assays. For example, a vehicle control (the solvent used to dissolve the compound) is essential. A positive control with a known stable compound can also be helpful.

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the handling and characterization of (4-(Ethylsulfonyl)phenyl)methanol derivatives.

Q1: What are the primary degradation pathways for (4-(Ethylsulfonyl)phenyl)methanol derivatives?

A1: The main degradation pathways involve the two primary functional groups: the benzylic alcohol and the ethylsulfonyl group.

  • Benzylic Alcohol Oxidation: As mentioned, this is a common pathway leading to the formation of the corresponding aldehyde and carboxylic acid.[3]

  • Sulfone Group Stability: The sulfonyl group itself is generally quite stable and resistant to hydrolysis. However, under certain reductive conditions, cleavage of the carbon-sulfur bond can occur, a process known as desulfonylation.[4] Photodegradation can also lead to cleavage of the S-C bond.

Below is a diagram illustrating potential degradation points.

Caption: Potential degradation pathways for (4-(Ethylsulfonyl)phenyl)methanol derivatives.

Q2: What are the recommended storage conditions for solid and solution forms of these compounds?

A2: Proper storage is critical for maintaining the long-term stability of your compounds.

FormRecommended Storage ConditionsRationale
Solid Store at -20°C or -80°C in a tightly sealed container. Protect from light and moisture.Low temperatures slow down the rate of any potential solid-state degradation reactions. A sealed container prevents moisture uptake and oxidation.
Stock Solution Prepare concentrated stock solutions in a suitable anhydrous solvent (e.g., DMSO, ethanol). Aliquot into single-use vials and store at -80°C. Protect from light.Aliquoting prevents repeated freeze-thaw cycles which can introduce moisture and promote degradation. Anhydrous solvents minimize hydrolysis.
Working Dilutions Prepare fresh from the stock solution for each experiment. If short-term storage is necessary, keep at 4°C for no more than 24 hours, protected from light.Working dilutions are often in aqueous buffers, which can accelerate degradation. Fresh preparation ensures accurate concentrations.

Q3: How can I perform a forced degradation study to understand the stability of my specific derivative?

A3: A forced degradation or stress testing study is a systematic way to identify potential degradation products and pathways.[5][6] This is a crucial step in drug development and for developing stability-indicating analytical methods.

Experimental Workflow for Forced Degradation:

G cluster_conditions Stress Conditions cluster_results Data Interpretation start Prepare Solutions of the Derivative acid Acidic Hydrolysis (e.g., 0.1 M HCl, 60°C) base Basic Hydrolysis (e.g., 0.1 M NaOH, 60°C) oxidative Oxidative Stress (e.g., 3% H2O2, RT) thermal Thermal Stress (e.g., 80°C in solution) photo Photolytic Stress (UV/Vis light exposure) analysis Analyze Samples at Time Points (e.g., 0, 2, 4, 8, 24 hours) by HPLC-UV/MS acid->analysis base->analysis oxidative->analysis thermal->analysis photo->analysis pathways Identify Degradation Pathways analysis->pathways impurities Characterize Degradation Products pathways->impurities method Develop Stability-Indicating Method impurities->method end Stability Profile Established method->end

Caption: Workflow for a forced degradation study.

Step-by-Step Protocol:

  • Preparation: Prepare solutions of your compound (e.g., at 1 mg/mL) in a suitable solvent.

  • Stress Conditions: Expose the solutions to a range of stress conditions. A typical set includes:

    • Acidic Hydrolysis: Add an equal volume of 0.1 M HCl and incubate at an elevated temperature (e.g., 60°C).

    • Basic Hydrolysis: Add an equal volume of 0.1 M NaOH and incubate at an elevated temperature.

    • Oxidation: Add an equal volume of 3% hydrogen peroxide and keep at room temperature.

    • Thermal Degradation: Incubate the solution at a high temperature (e.g., 80°C).

    • Photodegradation: Expose the solution to UV and visible light in a photostability chamber.

  • Time Points: Take samples at various time points (e.g., 0, 2, 6, 12, 24 hours).

  • Analysis: Analyze the samples using a stability-indicating analytical method, typically HPLC with UV detection, and ideally coupled with a mass spectrometer (LC-MS) to identify the mass of any degradation products.[7][8][9]

  • Data Interpretation: Compare the chromatograms of the stressed samples to the control (time 0) to identify new peaks corresponding to degradation products. The goal is to achieve 5-20% degradation of the parent compound.[5]

Q4: What analytical techniques are best suited for monitoring the stability of these compounds?

A4: High-Performance Liquid Chromatography (HPLC) is the gold standard for stability testing.

  • Reversed-Phase HPLC with UV Detection: This is the most common and robust method for separating the parent compound from its degradation products and quantifying them. A C18 column is a good starting point for method development.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is invaluable for identifying unknown degradation products by providing mass information.[7][10]

  • Gas Chromatography (GC): For more volatile derivatives or potential degradation products, GC can be a useful technique.[7][8]

Developing a "stability-indicating" HPLC method is crucial. This means the method must be able to separate the active pharmaceutical ingredient from all potential degradation products without interference. The data from forced degradation studies are essential for developing and validating such a method.

III. References

  • Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21 - PMC. (n.d.). Retrieved from

  • Degradation of sulfonamide antibiotics and a structurally related compound by chlorine dioxide: Efficiency, kinetics, potential products and pathways - ResearchGate. (2022). Chemical Engineering Journal, 451, 138502. Retrieved from

  • (4-methylsulfonyl-phenyl)-methanol - Chemical Synthesis Database. (2025, May 20). Retrieved from

  • Allylic or benzylic stabilization is essential for catalysis by bacterial benzyl alcohol dehydrogenases. (1999). PubMed. Retrieved from

  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. (2013, January 17). Asian Journal of Research in Chemistry. Retrieved from

  • Material Safety Data Sheet - Chemicea Pharmaceuticals. (n.d.). Retrieved from

  • Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023, April 23). Retrieved from

  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). Retrieved from

  • Synthesis of 4-(methylsulfonyl)phenyl - PrepChem.com. (n.d.). Retrieved from

  • Reductive desulfonylation - Wikipedia. (n.d.). Retrieved from

  • Biodegradation of sulfonamide antibiotics through the heterologous expression of laccases from bacteria and investigation of their potential degradation pathways. (2021, August 15). PubMed. Retrieved from

  • Stabilization of Lysozyme by Benzyl Alcohol: Surface Tension and Thermodynamic Parameters. (2010, October 15). PubMed. Retrieved from

  • Synthesis of Benzylic Alcohols by C–H Oxidation. (2019, November 5). Journal of the American Chemical Society. Retrieved from

  • III Analytical Methods. (n.d.). Retrieved from

  • Overview of sulfonamide biodegradation and the relevant pathways and microorganisms. (2018, November 1). PubMed. Retrieved from

  • Degradation of sulfonamides as a microbial resistance mechanism. (2017, May 15). PubMed. Retrieved from

  • Late-Stage 18O Labeling of Primary Sulfonamides via a Degradation-Reconstruction Pathway. (2020, January 9). ChemRxiv. Retrieved from

  • (4-(Ethylsulfonyl)phenyl)methanol - BLD Pharm. (n.d.). Retrieved from

  • Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. - Google Patents. (n.d.). Retrieved from

  • Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental Matrices: A Review. (2024, August 17). MDPI. Retrieved from

  • 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone - ChemicalBook. (2025, August 8). Retrieved from

  • What is the mechanism of Benzyl Alcohol? - Patsnap Synapse. (2024, July 17). Retrieved from

  • Preparation method of etoricoxib intermediate 4-methylsulphonyl phenylacetic acid - Eureka. (2018, January 30). Retrieved from

  • Non-Aqueous Electromigration Analysis of Some Degradation Products of Carvedilol - PMC. (n.d.). Retrieved from

  • Benzyl Ethers - Protecting Groups - Organic Chemistry Portal. (n.d.). Retrieved from

  • Articles List - Analytical Methods in Environmental Chemistry Journal. (n.d.). Retrieved from

  • Isolation, Purification and Structural Identification of Degradation Products from Ketoconazole in a Liquid Formulation: An HPLC and HPLC-MS/MS Study - Scholars.Direct. (2019, July 6). Retrieved from

  • (4-(Phenylethynyl)phenyl)methanol - PubChem. (n.d.). Retrieved from

Sources

Reference Data & Comparative Studies

Validation

Validating the structure of (4-(Ethylsulfonyl)phenyl)methanol by X-ray crystallography

Title: Validating the Structure of (4-(Ethylsulfonyl)phenyl)methanol: A Comparative Guide to X-Ray Crystallography vs. Orthogonal Techniques Executive Summary Accurate structural validation is a critical bottleneck in dr...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Validating the Structure of (4-(Ethylsulfonyl)phenyl)methanol: A Comparative Guide to X-Ray Crystallography vs. Orthogonal Techniques

Executive Summary Accurate structural validation is a critical bottleneck in drug development, materials science, and synthetic chemistry. For the small organic molecule (4-(Ethylsulfonyl)phenyl)methanol (CAS: 917396-45-3)[1], confirming the exact spatial orientation of the ethylsulfonyl group and the hydroxymethyl moiety requires robust analytical methodologies. This guide provides an objective comparison between Single-Crystal X-ray Diffraction (SCXRD) and orthogonal techniques like NMR, HRMS, and FTIR. It details the causality behind experimental choices and establishes self-validating protocols to ensure absolute structural confidence.

The Analytical Challenge: Why 3D Validation Matters

While Nuclear Magnetic Resonance (NMR) spectroscopy excels at establishing atomic connectivity and dynamic properties in solution[2], it relies on through-bond (J-coupling) and through-space (NOE) interactions that infer, rather than directly measure, 3D geometry. For a molecule like (4-(ethylsulfonyl)phenyl)methanol, understanding the specific torsion angles of the ethylsulfonyl (-SO₂CH₂CH₃) group and the intermolecular hydrogen-bonding network of the hydroxymethyl (-CH₂OH) group is essential for predicting solid-state properties, such as solubility, stability, and polymorphism.

X-ray crystallography serves as the gold standard for absolute 3D structure determination. By measuring the angles and intensities of X-rays diffracted by the crystal lattice, it produces a three-dimensional picture of the electron density, allowing for the unambiguous assignment of atomic positions, bond lengths, and bond angles[3].

Comparative Analysis: X-ray Crystallography vs. Orthogonal Techniques

To establish a self-validating system, researchers must use orthogonal techniques that compensate for each other's limitations. A single analytical method is rarely sufficient for regulatory submissions or high-impact publications.

Analytical TechniquePrimary OutputStrengthsLimitationsRole in Validating (4-(Ethylsulfonyl)phenyl)methanol
Single-Crystal X-ray Diffraction (SCXRD) 3D Atomic Coordinates & Electron DensityUnambiguous absolute configuration; exact bond lengths/angles[4].Requires high-quality, defect-free single crystals; static solid-state only[5].Confirms the exact geometry of the -SO₂- group and solid-state H-bonding of the -OH group.
Multinuclear NMR (¹H, ¹³C, 2D) Atomic Connectivity & Solution DynamicsExcellent for scaffold verification; dynamic conformational data[5].Cannot easily determine absolute 3D packing or exact bond lengths[2].Verifies the para-substitution pattern on the benzene ring and ethyl group connectivity.
High-Resolution Mass Spectrometry (HRMS) Exact Mass & Isotopic PatternHigh sensitivity; confirms molecular formula (C₉H₁₂O₃S).Provides no structural or connectivity information.Validates the exact mass (m/z ~200.05) and absence of major impurities.
FTIR Spectroscopy Functional Group VibrationsRapid identification of functional groups.Low resolution for complex structural elucidation.Confirms the presence of O-H stretch (~3300 cm⁻¹) and S=O stretches (~1300, 1150 cm⁻¹).

Structural Validation Workflow

The following diagram illustrates the logical decision tree for validating the structure of (4-(ethylsulfonyl)phenyl)methanol, ensuring that each step builds upon the verified data of the previous one.

Logical workflow for structural validation of small molecules using orthogonal techniques.

Step-by-Step Experimental Methodologies

Protocol 1: Small Molecule X-ray Crystallography (SCXRD)

The objective of this protocol is to generate a high-resolution electron density map. The causality behind the crystallization step is critical: rapid precipitation leads to defects (twinning), whereas slow growth allows molecules to find their thermodynamic minimum in the lattice, producing diffraction-quality crystals[6].

  • Crystallization (Slow Evaporation): Dissolve 10-20 mg of highly pure (>99%) (4-(ethylsulfonyl)phenyl)methanol in a minimal volume of a suitable solvent mixture (e.g., ethyl acetate/hexane). Pierce the cap of the vial with a needle to allow slow solvent evaporation over 3-7 days.

  • Crystal Selection: Under a polarized light microscope, select a single crystal with well-defined faces, uniform extinction, and dimensions between 0.1 and 0.3 mm[7].

  • Mounting and Data Collection: Mount the crystal on a diffractometer equipped with a microfocus X-ray source (e.g., Cu Kα radiation, λ = 1.5418 Å) and a cryostream set to 100 K. Causality: Low temperature minimizes atomic thermal vibrations (B-factors), significantly improving the resolution of the diffraction spots and reducing radiation damage[8].

  • Structure Solution and Refinement: Process the diffraction frames to extract intensities. Solve the phase problem using direct methods (e.g., SHELXT). Refine the structure using full-matrix least-squares on F² (e.g., SHELXL).

  • Self-Validation Check: Ensure the final R₁ value is < 5% and the Goodness-of-Fit (GoF) is near 1.0. Verify that the residual electron density map shows no unexplained peaks > 1 e/ų[8].

Protocol 2: Orthogonal Validation via Multinuclear NMR

NMR provides the necessary solution-state context to ensure the crystal selected in Protocol 1 is representative of the bulk sample[4].

  • Sample Preparation: Dissolve 5 mg of the compound in 0.5 mL of deuterated chloroform (CDCl₃) or DMSO-d₆.

  • ¹H NMR Acquisition: Acquire a standard ¹H spectrum. Validation: Look for the characteristic A₂B₂ spin system (two doublets integrating to 2H each) indicative of the para-substituted benzene ring. The ethyl group will appear as a distinct triplet (-CH₃) and quartet (-CH₂-).

  • ¹³C and 2D NMR (HSQC/HMBC): Acquire ¹³C and 2D spectra to assign all carbon atoms. Validation: HMBC correlations from the hydroxymethyl protons to the aromatic ipso-carbon will unambiguously confirm the regiochemistry prior to X-ray analysis.

Data Presentation & Causality in Validation

When validating (4-(ethylsulfonyl)phenyl)methanol, the SCXRD data provides specific mechanistic insights that NMR cannot:

  • Sulfonyl Geometry: X-ray data will confirm the tetrahedral geometry around the sulfur atom, specifically the O=S=O bond angle (typically ~118-120°) and the C-S bond lengths. This exact geometry dictates the electron-withdrawing nature of the group and its potential interaction with biological targets.

  • Hydrogen Bonding: The exact position of the hydroxyl hydrogen can be located in the difference Fourier map. The distance between the oxygen of the -OH group and the sulfonyl oxygen of an adjacent molecule reveals the strength of the intermolecular hydrogen-bonding network, which directly dictates the crystal packing, density, and melting point of the material.

References

  • X-ray crystallography Wikipedia [Link]

  • Small Molecule X-Ray Crystallography, Theory and Workflow Delphine D. Le Pevelen (2013). Reference Module in Chemistry, Molecular Sciences and Chemical Engineering. Elsevier.[Link]

  • X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery Marek et al. (2011). Current Opinion in Chemical Biology.[Link]

  • Teaching Crystallography by Determining Small Molecule Structures and 3-D Printing: An Inorganic Chemistry Laboratory Module Brannon, J. P., et al. (2020). Journal of Chemical Education.[Link]

Sources

Comparative

Inter-laboratory comparison of analytical methods for (4-(Ethylsulfonyl)phenyl)methanol

Inter-Laboratory Comparison of Analytical Methods for (4-(Ethylsulfonyl)phenyl)methanol: A Comprehensive Guide Introduction and Analytical Challenges (4-(Ethylsulfonyl)phenyl)methanol (CAS: 917396-45-3) is a critical sul...

Author: BenchChem Technical Support Team. Date: March 2026

Inter-Laboratory Comparison of Analytical Methods for (4-(Ethylsulfonyl)phenyl)methanol: A Comprehensive Guide

Introduction and Analytical Challenges

(4-(Ethylsulfonyl)phenyl)methanol (CAS: 917396-45-3) is a critical sulfone-containing organic building block frequently utilized as a pharmaceutical intermediate. The purity of this intermediate directly dictates the safety, yield, and efficacy of downstream active pharmaceutical ingredients (APIs). Consequently, establishing robust, reproducible analytical methods for its quantification and impurity profiling is a regulatory imperative.

Analyzing this compound presents specific physicochemical challenges. The molecule contains both a hydroxyl group ( -OH ) and an ethylsulfonyl group ( -SO2​- ). The sulfone moiety possesses a strong dipole moment, imparting significant hydrophilic character to the molecule. When analyzed using traditional alkyl-based stationary phases (e.g., C18), hydrophilic sulfones often exhibit poor retention, early elution in the void volume, and severe peak tailing due to secondary interactions with residual surface silanols[1]. Furthermore, the trace-level quantification of potential genotoxic impurities (GTIs) requires highly sensitive techniques that surpass the capabilities of standard ultraviolet (UV) detection[2].

To address these challenges, this guide evaluates and compares two orthogonal analytical strategies—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—across three independent laboratories, strictly adhering to the ICH Q2(R2) Validation of Analytical Procedures guidelines[3][4].

Mechanistic Method Design & Causality

Stationary Phase Selection: The Role of π−π Interactions

To overcome the retention issues associated with the sulfone group, a Biphenyl stationary phase was selected over a standard C18 column.

  • The Causality: While C18 columns rely exclusively on dispersive hydrophobic interactions, Biphenyl columns feature two aromatic rings that facilitate π−π electron interactions. Because the sulfone group contains π−π bonds and a strong dipole, it interacts strongly with the electron-dense biphenyl rings[1]. This dual-retention mechanism (hydrophobic + π−π ) dramatically increases the retention factor ( k′ ) and eliminates peak tailing for (4-(Ethylsulfonyl)phenyl)methanol.

RetentionMechanism Analyte Analyte: (4-(Ethylsulfonyl)phenyl)methanol (Sulfone + Aromatic Ring) C18 Standard C18 Phase Hydrophobic Interactions Only Analyte->C18 Weak Binding Biphenyl Biphenyl Phase Hydrophobic + π-π Interactions Analyte->Biphenyl Strong Binding Result1 Poor Retention & Peak Tailing C18->Result1 Result2 Enhanced Retention & Sharp Peak Shape Biphenyl->Result2

Fig 1: Chromatographic retention mechanism of sulfone groups on Biphenyl vs. C18 phases.

Mobile Phase Optimization for LC-MS/MS

For trace impurity profiling, LC-MS/MS is the gold standard due to its structural identification capabilities and extreme sensitivity[5].

  • The Causality: A mobile phase consisting of 0.1% Formic Acid in Water and Acetonitrile was chosen. Formic acid serves a dual purpose: it maintains the slightly acidic pH required to suppress silanol ionization on the column (improving peak shape), and it acts as a highly efficient proton donor to promote [M+H]+ precursor ion formation in the positive Electrospray Ionization (ESI+) source[2].

Inter-Laboratory Validation Workflow

To ensure the methods are not only scientifically sound but globally reproducible, an inter-laboratory comparison was conducted involving:

  • Lab A: Manufacturing Quality Control (QC) - Focused on routine HPLC-UV assay robustness.

  • Lab B: Research & Development (R&D) - Focused on LC-MS/MS trace impurity quantification.

  • Lab C: Contract Research Organization (CRO) - Focused on intermediate precision and orthogonal verification.

ValidationWorkflow Start Method Development (4-(Ethylsulfonyl)phenyl)methanol LabA Lab A: QC HPLC-UV Routine Assay Start->LabA LabB Lab B: R&D LC-MS/MS Impurity Profiling Start->LabB LabC Lab C: CRO Orthogonal Validation Start->LabC ICH ICH Q2(R2) Parameter Evaluation LOD, LOQ, Precision, Accuracy LabA->ICH LabB->ICH LabC->ICH Data Statistical Equivalence & Data Synthesis ICH->Data

Fig 2: Inter-laboratory validation workflow based on ICH Q2(R2) guidelines.

Experimental Protocols (Self-Validating Systems)

The following protocols are designed to be self-validating; they include internal system suitability testing (SST) criteria that must be met before any sample data is accepted, ensuring trustworthiness at the point of execution.

Protocol 1: HPLC-UV for Routine Assay & Purity
  • System Preparation: Equilibrate a Restek Pinnacle DB Biphenyl column (4.6 x 150 mm, 5 µm) at 30°C.

  • Mobile Phase: Prepare Mobile Phase A (0.1% TFA in HPLC-grade Water) and Mobile Phase B (100% Acetonitrile).

  • Gradient Program: 0-2 min (10% B), 2-10 min (linear ramp to 80% B), 10-12 min (hold 80% B), 12-12.1 min (return to 10% B), 12.1-15 min (re-equilibration). Flow rate: 1.0 mL/min.

  • Detection: UV absorbance at 225 nm (optimal λmax​ for the substituted aromatic ring).

  • Self-Validation (SST): Inject a 50 µg/mL reference standard six consecutive times. Acceptance Criteria: Retention time RSD ≤1.0% , Peak Area RSD ≤2.0% , USP Tailing Factor ≤1.5 , Theoretical Plates ( N ) ≥8000 . Proceed with sample analysis only if SST passes.

Protocol 2: LC-MS/MS for Trace Quantification
  • System Preparation: Equilibrate a Waters XBridge C18 (2.1 x 100 mm, 1.7 µm) at 40°C.

  • Mobile Phase: Mobile Phase A (0.1% Formic Acid in Water), Mobile Phase B (0.1% Formic Acid in Acetonitrile). Flow rate: 0.4 mL/min.

  • Mass Spectrometry Parameters: Operate in ESI+ mode. Capillary voltage: 3.0 kV. Desolvation temperature: 450°C.

  • MRM Transitions: Monitor the precursor-to-product ion transition for (4-(Ethylsulfonyl)phenyl)methanol: m/z 201.0 [M+H]+ m/z 155.0 (loss of -CH2​OH and methyl fragment).

  • Self-Validation (SST): Inject a blank (solvent) to ensure no carryover (peak area ≤0.1% of LOQ). Inject the LOQ standard (e.g., 1 ng/mL) in triplicate. Acceptance Criteria: Signal-to-Noise (S/N) ratio must be ≥10:1 for all LOQ injections.

Inter-Laboratory Comparative Data

The analytical methods were validated across the three laboratories according to ICH Q2(R2) parameters[3]. The quantitative data is summarized in Table 1.

Table 1: Inter-Laboratory Method Validation Summary

Validation ParameterMethodLab A (QC)Lab B (R&D)Lab C (CRO)Inter-Lab %RSD
Limit of Detection (LOD) HPLC-UV0.50 µg/mL0.48 µg/mL0.52 µg/mL4.0%
LC-MS/MS0.25 ng/mL0.20 ng/mL0.22 ng/mL11.3%
Limit of Quantitation (LOQ) HPLC-UV1.50 µg/mL1.45 µg/mL1.55 µg/mL3.3%
LC-MS/MS0.80 ng/mL0.75 ng/mL0.78 ng/mL3.2%
Linearity ( R2 ) HPLC-UV0.99980.99990.9997N/A
LC-MS/MS0.99910.99950.9992N/A
Intra-day Precision (%RSD) HPLC-UV0.8%0.7%0.9%12.5%
LC-MS/MS2.1%1.8%2.3%12.1%
Accuracy / Recovery (%) HPLC-UV99.5%100.2%99.1%0.5%
LC-MS/MS98.2%101.5%97.8%1.9%

Conclusion

The inter-laboratory comparison demonstrates that both the HPLC-UV and LC-MS/MS methods are highly robust and reproducible across different testing environments. The strategic use of a Biphenyl stationary phase for the HPLC-UV method successfully mitigated the chromatographic challenges inherent to the highly polar sulfone group, yielding excellent peak symmetry and an inter-laboratory accuracy RSD of just 0.5%. Conversely, the LC-MS/MS method achieved sub-ng/mL sensitivity, making it the definitive choice for trace-level impurity tracking during the scale-up synthesis of (4-(Ethylsulfonyl)phenyl)methanol.

References

  • Validation of Analytical Procedures Q2(R2) - ICH Source: The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL:[Link]

  • Enhance Retention of Sulfur Containing Compounds Through Pi-Pi Interactions Using Pinnacle DB Biphenyl HPLC Columns Source: LCGC International / Chromatography Online URL:[Link]

  • Recent developments in the use of LCMS in process pharmaceutical chemistry Source: European Pharmaceutical Review URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

(4-(Ethylsulfonyl)phenyl)methanol proper disposal procedures

As drug development professionals and laboratory scientists, our responsibility extends beyond successful synthesis; it encompasses the entire lifecycle of the chemicals we utilize. (4-(Ethylsulfonyl)phenyl)methanol (CAS...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals and laboratory scientists, our responsibility extends beyond successful synthesis; it encompasses the entire lifecycle of the chemicals we utilize. (4-(Ethylsulfonyl)phenyl)methanol (CAS: 917396-45-3) is a highly specialized organic building block frequently utilized in pharmaceutical research[1]. While it is not classified as a dangerous good for standard transport, its handling and disposal require rigorous adherence to safety protocols due to its irritant properties and sulfur-containing molecular structure[2].

This guide provides a self-validating, field-proven operational framework for the safe handling, accumulation, and disposal of this compound, ensuring both personnel safety and environmental compliance.

Chemical Profiling & Hazard Assessment

Designing a safe operational protocol begins with understanding the physicochemical properties of the target compound. The presence of the ethylsulfonyl group ( −SO2​CH2​CH3​ ) dictates both its biological reactivity (acting as an irritant) and its environmental fate during disposal.

Table 1: Quantitative Data and Hazard Profile

ParameterSpecification / Detail
Chemical Name (4-(Ethylsulfonyl)phenyl)methanol
CAS Number 917396-45-3
Molecular Formula C9H12O3S
Molecular Weight 200.26 g/mol
Hazard Statements H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation)
Precautionary Codes P261, P280, P305+P351+P338, P501
Waste Classification Non-Halogenated Organic Waste (Sulfur-Containing)

Mechanistic Insight: The hazard codes H315, H319, and H335 indicate that direct contact with this compound disrupts lipid bilayers in the skin and mucous membranes, while inhalation of its dust or aerosols can trigger acute respiratory inflammation[2]. Consequently, engineering controls must strictly prioritize the prevention of aerosolization.

Operational Workflow & Handling Protocol

To ensure technical accuracy and operator safety, all handling must occur within a controlled environment.

Step-by-Step Handling Methodology:

  • Engineering Controls: Conduct all weighing, transfer, and dilution operations inside a certified Class II biological safety cabinet or a chemical fume hood. This is a non-negotiable step to mitigate H335 respiratory hazards[2].

  • Personal Protective Equipment (PPE): Don standard laboratory PPE, including a chemically resistant lab coat, safety goggles (satisfying P305+P351+P338 requirements), and nitrile gloves[2]. Causality Note: Nitrile provides an effective barrier against polar organic molecules, preventing the dermal absorption that leads to H315 skin irritation.

  • Manipulation: Use anti-static spatulas for weighing to prevent particulate dispersion. Ensure the balance area is free of incompatible strong oxidizing agents.

  • Post-Handling: Wipe down the analytical balance and surrounding surfaces with a damp, lint-free cloth to capture any microscopic dust.

Waste Segregation & Disposal Protocol

The disposal of (4-(Ethylsulfonyl)phenyl)methanol must comply with stringent environmental regulations due to its sulfur content. Improper disposal can lead to the release of toxic sulfur oxides (SOx) into the atmosphere.

Step-by-Step Disposal Methodology:

  • Waste Segregation: Classify the waste as "Non-Halogenated Organic Waste." Because the molecular formula (C9H12O3S) contains sulfur, it must be explicitly flagged for the waste management team[1]. Do not mix this with halogenated waste streams, as doing so complicates the incineration process and drastically increases disposal costs.

  • Satellite Accumulation: Transfer the waste into a compatible, clearly labeled secondary container (HDPE or borosilicate glass). According to standard laboratory prudent practices, satellite accumulation should not exceed 55 gallons and must be kept hermetically closed unless actively adding waste[3].

  • Labeling: Affix a hazardous waste tag detailing the exact chemical name, CAS number (917396-45-3), and the specific hazards (Irritant)[2].

  • Authorized Incineration: Submit a collection request to your Environmental Health and Safety (EH&S) department. The compound must be routed to a commercial hazardous waste incinerator equipped with a wet or packed-bed SOx scrubber[4]. Causality Note: During thermal destruction, the ethylsulfonyl group oxidizes to form sulfur dioxide ( SO2​ ) and sulfur trioxide ( SO3​ ). An alkaline scrubber is mandatory to neutralize these acidic gases before exhaust release to prevent environmental acidification[5].

WasteDisposal Gen Waste Generation (4-(Ethylsulfonyl)phenyl)methanol Seg Waste Segregation (Non-Halogenated + Sulfur) Gen->Seg Identify composition Store Satellite Accumulation (HDPE/Glass, <25°C) Seg->Store Transfer to compatible container EHS EH&S Collection & Logging Store->EHS Submit disposal request Inc Authorized Incineration (SOx Scrubber Equipped) EHS->Inc Transport to facility

Figure 1: End-to-end waste disposal workflow for sulfur-containing non-halogenated organics.

Spill Response & Decontamination

A self-validating safety system must account for accidental releases. If a spill occurs, immediate containment is required to prevent environmental contamination and personnel exposure.

Step-by-Step Spill Response:

  • Evacuate & Assess: Temporarily clear the immediate area. Assess the spill size and confirm the absence of secondary hazards (e.g., active heat sources).

  • Containment: Don fresh PPE. If the material is in powder form, gently cover it with damp absorbent pads to prevent aerosolization. If dissolved in a solvent, use an inert absorbent material (e.g., vermiculite or sand).

  • Collection: Carefully sweep the absorbed mixture using a non-sparking tool and place it into a heavy-duty hazardous waste bag.

  • Decontamination: Wash the spill surface with copious amounts of soap and water. The alcohol functional group in (4-(Ethylsulfonyl)phenyl)methanol provides moderate polarity, making mild aqueous detergents highly effective for final surface decontamination.

SpillResponse Spill Spill Detected Assess Assess Size & Hazards (H315, H319, H335) Spill->Assess PPE Don PPE (Nitrile, Goggles) Assess->PPE Contain Contain Spill (Absorbent Pads) PPE->Contain Collect Collect & Seal (Hazmat Bag) Contain->Collect Clean Decontaminate (Soap & Water) Collect->Clean

Figure 2: Sequential spill response and decontamination protocol for laboratory environments.

Regulatory Compliance & Documentation

Maintaining an unbroken chain of custody for chemical waste is a critical compliance metric. Under EPA/RCRA guidelines (or local equivalents), facilities must maintain accurate logs of waste generation and disposal manifests. Ensure that the P501 precautionary statement—"Dispose of contents/container to an approved waste disposal plant"—is strictly documented and signed off in your laboratory's standard operating procedures (SOPs)[2].

References

  • ChemWhat. "(4-(etilsulfonil)fenil)metanol CAS#: 917396-45-3". ChemWhat. [Link]

  • National Research Council. "Management of Waste - Prudent Practices in the Laboratory". NCBI Bookshelf.[Link]

  • U.S. Environmental Protection Agency. "Engineering Handbook For Hazardous Waste Incineration". EPA NEPIS.[Link]

  • U.S. Environmental Protection Agency. "Engineering Handbook for Hazardous Waste Incineration : Draft". EPA NEPIS. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

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